molecular formula C12H15ClN2O2 B2549439 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid CAS No. 946757-68-2

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid

Cat. No.: B2549439
CAS No.: 946757-68-2
M. Wt: 254.71
InChI Key: BQYCTYNEOPOFPT-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is a chemical compound with the molecular formula C12H15ClN2O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a piperazine ring substituted with a 4-chlorophenyl group and an acetic acid moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary target of the compound 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses.

Mode of Action

This compound interacts with its target, the histamine H1 receptor, by exhibiting a high specific affinity . This means that the compound binds strongly to the H1 receptor, thereby inhibiting the receptor’s normal function.

Biochemical Pathways

Upon binding to the histamine H1 receptor, this compound affects the biochemical pathways associated with histamine signaling. The downstream effects of this interaction include a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the mitigation of allergic reactions. By binding to the histamine H1 receptor, the compound prevents the receptor from triggering a cascade of inflammatory responses. This results in the alleviation of symptoms associated with allergies, hay fever, angioedema, and urticaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH level of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored at a temperature of 28°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

It is known that this compound has a high affinity for histamine H1 receptors , suggesting that it may interact with these proteins and potentially influence their function

Cellular Effects

Given its potential interaction with histamine H1 receptors , it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may bind to histamine H1 receptors , potentially leading to changes in gene expression, enzyme activation or inhibition, and other cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid typically involves the reaction of 4-chlorophenylpiperazine with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antihistamines and antipsychotic drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Hydroxyzine: Another antihistamine that shares structural similarities.

    Fluoxetine: An antidepressant with a piperazine ring, though with different substituents.

Uniqueness

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Biological Activity

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₁₈ClN₂O₂
  • Molecular Weight : 270.75 g/mol
  • Structure : The compound features a piperazine ring substituted with a chlorophenyl group and an acetic acid moiety.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorobenzoyl chloride followed by hydrolysis. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques.

Anticancer Activity

Recent studies have evaluated the anticancer properties of piperazine derivatives, including this compound. Research indicates that compounds containing piperazine moieties exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHT-29 (Colorectal)<500
A549 (Lung)<500
MRC-5 (Normal)>1000

In a study published in Cancer Letters, it was reported that the compound showed lower cytotoxic activity against normal cell lines compared to cancerous ones, indicating its selective toxicity towards cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with tumor growth. Molecular docking studies suggest that it interacts with key proteins involved in cell proliferation and apoptosis, potentially leading to growth arrest in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that derivatives of piperazine can exhibit significant antibacterial and antifungal effects.

Table 2: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings indicate that the compound has potential as an antimicrobial agent, although further studies are needed to elucidate its full spectrum of activity .

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

  • Study on Cancer Cell Lines : A study conducted on HT-29 and A549 cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of caspase activity .
  • Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial and fungal strains, showing promising results comparable to standard antibiotics .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYCTYNEOPOFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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